molecular formula C20H21NO B1359657 (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone CAS No. 898790-16-4

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone

Cat. No.: B1359657
CAS No.: 898790-16-4
M. Wt: 291.4 g/mol
InChI Key: LTCXGOVYAFXIOU-UHFFFAOYSA-N
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Description

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C20H21NO and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Antimicrobial Agents : A study focused on synthesizing novel derivatives of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate. These compounds demonstrated significant antibacterial and antifungal activities, attributing their effectiveness to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further enhanced this activity (Hublikar et al., 2019).

  • Economical Synthesis of Pyrrole Derivatives : Another research highlighted an efficient, one-pot synthetic procedure for pyrrole derivatives, which are useful in various applications. This method proved to be economical and yielded good results (Kaur & Kumar, 2018).

  • Development of New Pyrrole Chalcone Derivatives : The synthesis of new pyrrole chalcone derivatives was reported, emphasizing their significant antimicrobial properties. This synthesis process is noted for its simplicity and minimal by-product formation (Hublikar et al., 2019).

  • Biological Activity of Pyrazole Derivatives : Research on the synthesis of biologically active pyrazole derivatives, potentially useful in herbicidal and insecticidal applications, was also reported. These compounds showed favorable biological activities (Wang et al., 2015).

  • Synthesis of Organofluorine Inhibitors : A study involving the screening of a broad group of compounds, including pyrazoles and pyrroles, identified potential inhibitor lead compounds for fructose-1,6-bisphosphatase, a key enzyme in glucose metabolism (Rudnitskaya et al., 2009).

Biochemical Analysis

Biochemical Properties

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrole ring in the compound can engage in hydrogen bonding and π-π interactions with amino acid residues in proteins, potentially influencing enzyme activity and protein function . The compound’s interactions with enzymes such as cyclooxygenase and kinase suggest its potential as an inhibitor, affecting the biosynthesis of prostaglandins and intracellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways . Additionally, it can influence metabolite levels, potentially leading to changes in cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCXGOVYAFXIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643485
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-16-4
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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